Spectroscopic Data of 2-(Methylsulfonyl)aniline: A Technical Guide
Spectroscopic Data of 2-(Methylsulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methylsulfonyl)aniline (CAS No: 2987-49-7). Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Information
| Property | Value |
| Compound Name | 2-(Methylsulfonyl)aniline |
| CAS Number | 2987-49-7 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Structure |
|
Spectroscopic Data
The following sections present predicted spectroscopic data for 2-(methylsulfonyl)aniline. This data is computationally generated and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 1H | Ar-H (ortho to SO₂CH₃) |
| ~7.50 | ddd | 1H | Ar-H (para to NH₂) |
| ~6.85 | ddd | 1H | Ar-H (para to SO₂CH₃) |
| ~6.75 | dd | 1H | Ar-H (ortho to NH₂) |
| ~4.50 | br s | 2H | NH₂ |
| ~3.10 | s | 3H | SO₂CH₃ |
Note: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet. Coupling constants are not provided for predicted data.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-NH₂ |
| ~134.0 | C-SO₂CH₃ |
| ~130.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~45.0 | SO₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3450 - 3350 | Medium | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) |
| ~3100 - 3000 | Medium | C-H aromatic stretch | Aromatic Ring |
| ~1620 - 1580 | Strong | N-H bend | Primary Amine (-NH₂) |
| ~1500 - 1400 | Strong | C=C aromatic ring stretch | Aromatic Ring |
| ~1310 - 1280 | Strong | S=O asymmetric stretch | Sulfonyl Group (-SO₂) |
| ~1160 - 1130 | Strong | S=O symmetric stretch | Sulfonyl Group (-SO₂) |
| ~1300 - 1200 | Medium | C-N stretch | Aryl Amine |
| ~850 - 750 | Strong | C-H out-of-plane bend | Substituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 171 | High | [M]⁺ (Molecular Ion) |
| 106 | Medium | [M - SO₂CH₃]⁺ |
| 92 | High | [M - SO₂CH₃ - CH₂]⁺ or [C₆H₆N]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of 2-(methylsulfonyl)aniline.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
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Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H spectrum using a standard pulse sequence.
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Acquire the ¹³C spectrum with proton decoupling.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 2-(methylsulfonyl)aniline with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
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Acquire a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
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For a solid probe, a small amount of the sample is placed in a capillary tube and introduced directly into the ion source.
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For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the gas chromatograph.
Data Acquisition:
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The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
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A mass spectrum is recorded, plotting ion abundance versus m/z.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.
Caption: A general workflow for the spectroscopic characterization of a chemical compound.
Caption: The flow of information from different spectroscopic techniques to the final structural elucidation.

